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Poly(ADP-ribose) polymerase 7 (PARP7), a member of the mono-ADP-ribosyltransferase

(mART) family, has emerged as a critical regulator of the type I interferon (IFN) signaling

pathway.[1][2] In the tumor microenvironment, overexpression of PARP7 can suppress this

pathway, thereby enabling cancer cells to evade immune detection and elimination.[3] Inhibition

of PARP7 has been shown to restore type I IFN signaling, leading to the activation of anti-tumor

immunity and subsequent tumor regression. This makes PARP7 a compelling target for the

development of novel cancer immunotherapies.

Discovery of (S)-XY-05: A Structure-Based Design
Approach
(S)-XY-05 was developed through a rational, structure-based drug design strategy, employing a

rigid constraint approach to improve upon the existing PARP7 inhibitor, RBN-2397.[4][5] The

core of this strategy involved the synthesis of a series of novel indazole-7-carboxamide

derivatives, aiming to enhance potency, selectivity, and pharmacokinetic properties.[4]

Quantitative Biological Data
The following tables summarize the key quantitative data for (S)-XY-05 and the reference

compound RBN-2397, highlighting the superior profile of (S)-XY-05.

Table 1: In Vitro Inhibitory Activity
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Compound PARP7 IC50 (nM) PARP1 IC50 (nM)
Selectivity
(PARP1/PARP7)

(S)-XY-05 4.5 >1000 >222

RBN-2397 6.0 Not Reported Not Reported

Data sourced from Gu et al., 2023.[4][5]

Table 2: In Vivo Pharmacokinetic Properties in Mice

Compound
Dose
(mg/kg,
p.o.)

Tmax (h)
Cmax
(ng/mL)

AUC (0-t)
(ng·h/mL)

Oral
Bioavailabil
ity (F%)

(S)-XY-05 50 0.5 4532 11467 94.60

RBN-2397 50 1.0 1023 4321 25.67

Data sourced from Gu et al., 2023.[4][5]

Table 3: In Vivo Antitumor Efficacy in CT26 Syngeneic Mouse Model

Treatment Dose (mg/kg, p.o.)
Tumor Growth Inhibition
(TGI, %)

(S)-XY-05 50 83

RBN-2397 100 Not Reported in this study

Data sourced from Gu et al., 2023.[4][5]

Synthesis Pathway of (S)-XY-05
The synthesis of (S)-XY-05 is a multi-step process starting from commercially available

reagents. The detailed synthetic scheme is outlined below.
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Synthesis of (S)-XY-05

1H-Indazole-7-carboxylic acid

Intermediate 1

SOCl2, DMF
CH2Cl2, rt, 2h

Intermediate 2

Ammonia
THF, 0°C to rt, 1h

Intermediate 3

HATU, DIPEA
DMF, rt, 2h

(S)-tert-butyl (1-amino-1-oxopropan-2-yl)carbamate

(S)-XY-05

TFA, CH2Cl2
rt, 2h

Click to download full resolution via product page

Caption: Synthetic pathway for the PARP7 inhibitor (S)-XY-05.
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Experimental Protocols
The following are detailed methodologies for the key experiments cited in the discovery and

characterization of (S)-XY-05.

PARP7 Enzymatic Assay
A commercially available PARP7 activity assay kit was utilized to determine the in vitro

inhibitory potency of the synthesized compounds. The assay measures the consumption of

NAD+ during the ADP-ribosylation reaction catalyzed by recombinant human PARP7.

Recombinant human PARP7 enzyme, NAD+, and a histone substrate are combined in a

reaction buffer.

The test compound, (S)-XY-05 or RBN-2397, is added at various concentrations.

The reaction is initiated and incubated at room temperature for a specified time.

A detection reagent is added that produces a chemiluminescent signal inversely proportional

to the amount of remaining NAD+.

The luminescence is read on a plate reader, and the IC50 values are calculated from the

dose-response curves.

Cellular Thermal Shift Assay (CETSA)
CETSA was employed to confirm the target engagement of (S)-XY-05 with PARP7 in a cellular

context.

CT26 cells are treated with either DMSO (vehicle) or (S)-XY-05.

The cells are harvested, lysed, and the resulting lysate is divided into aliquots.

The aliquots are heated at a range of temperatures to induce protein denaturation.

The samples are then centrifuged to separate the soluble and aggregated protein fractions.

The amount of soluble PARP7 in the supernatant is quantified by Western blotting.
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Binding of (S)-XY-05 to PARP7 stabilizes the protein, resulting in a higher melting

temperature compared to the vehicle-treated control.

In Vivo Pharmacokinetic (PK) Study
Male BALB/c mice were used to evaluate the pharmacokinetic properties of (S)-XY-05.

Mice were administered a single oral dose of (S)-XY-05 (50 mg/kg).

Blood samples were collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8,

12, and 24 hours).

Plasma was separated by centrifugation, and the concentration of (S)-XY-05 was determined

by LC-MS/MS.

Pharmacokinetic parameters, including Tmax, Cmax, AUC, and oral bioavailability, were

calculated using appropriate software.

In Vivo Antitumor Efficacy Study
A syngeneic mouse model was used to assess the in vivo anti-tumor activity of (S)-XY-05.

CT26 colon carcinoma cells were subcutaneously implanted into the flank of female BALB/c

mice.

Once the tumors reached a palpable size, the mice were randomized into treatment groups.

(S)-XY-05 (50 mg/kg) or vehicle was administered orally, once daily.

Tumor volume and body weight were measured regularly throughout the study.

At the end of the study, the tumors were excised, weighed, and the tumor growth inhibition

(TGI) was calculated.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of PARP7 inhibition and the

experimental workflow for the discovery and characterization of (S)-XY-05.
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Caption: Proposed signaling pathway of PARP7 inhibition by (S)-XY-05.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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